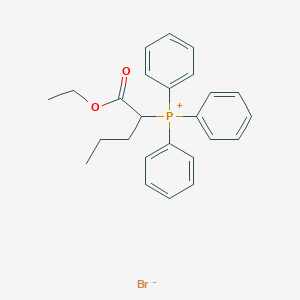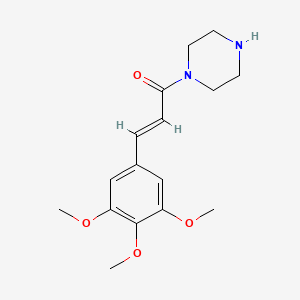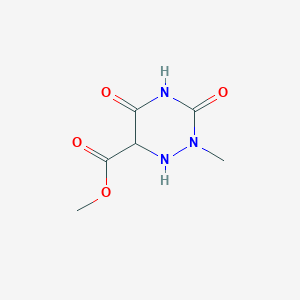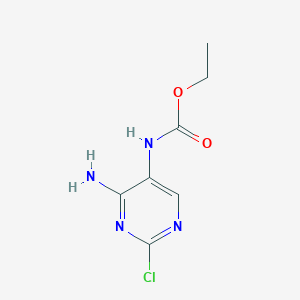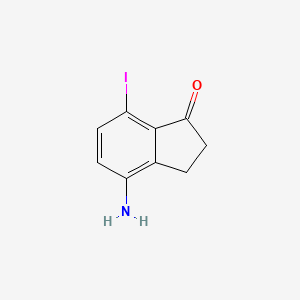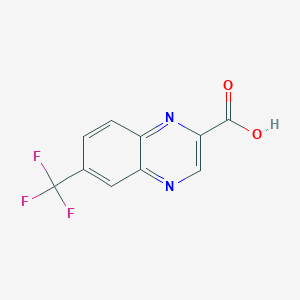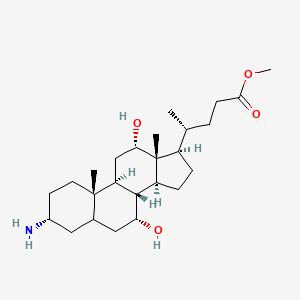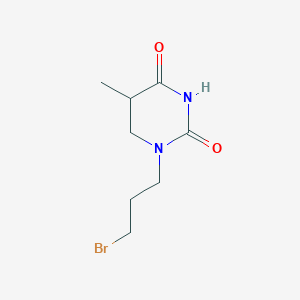
2,4(1H,3H)-Pyrimidinedione, 1-(3-bromopropyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-(3-bromopropyl)-5-methyl- is a chemical compound with the molecular formula C8H11BrN2O2 It is a derivative of pyrimidinedione, featuring a bromopropyl group at the 1-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-bromopropyl)-5-methyl- typically involves the reaction of 5-methyluracil with 3-bromopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is stirred at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(3-bromopropyl)-5-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield pyrimidinedione derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidinedione derivatives with various functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Hydrolysis: Products include pyrimidinedione derivatives with hydroxyl or other functional groups.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-(3-bromopropyl)-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-bromopropyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The bromopropyl group allows the compound to form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biological pathways, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the methyl group at the 5-position.
1-(3-Bromopropyl)thymine: Similar structure with a thymine base instead of pyrimidinedione.
1-(3-Bromopropyl)-5-ethylpyrimidine-2,4(1H,3H)-dione: Similar structure with an ethyl group instead of a methyl group at the 5-position.
Uniqueness
The presence of both the bromopropyl and methyl groups in 2,4(1H,3H)-Pyrimidinedione, 1-(3-bromopropyl)-5-methyl- imparts unique chemical and biological properties. The bromopropyl group enhances its reactivity towards nucleophiles, while the methyl group can influence its steric and electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H13BrN2O2 |
|---|---|
Molecular Weight |
249.10 g/mol |
IUPAC Name |
1-(3-bromopropyl)-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H13BrN2O2/c1-6-5-11(4-2-3-9)8(13)10-7(6)12/h6H,2-5H2,1H3,(H,10,12,13) |
InChI Key |
BMXSZJDVKPXIMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)NC1=O)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Aminopropyl)amino]-4(1H)-quinolinone](/img/structure/B12332845.png)

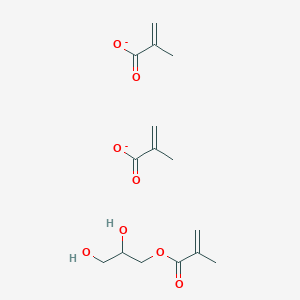
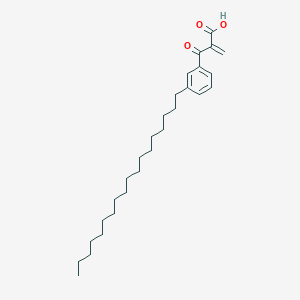
![N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine](/img/structure/B12332852.png)
![4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B12332860.png)
![[(2R,3S,4R,5R)-5-(2,6-dioxo-4,5-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12332880.png)
